molecular formula C7H7BrN2O B107191 2-Amino-4-bromobenzamide CAS No. 112253-70-0

2-Amino-4-bromobenzamide

Cat. No. B107191
M. Wt: 215.05 g/mol
InChI Key: OFXMSVAQRRUVHA-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzamide is a halogenated aniline derivative that serves as a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. It is characterized by the presence of an amino group and a bromine atom attached to a benzamide moiety. This compound exhibits the ability to participate in a range of chemical reactions, making it a valuable synthon in organic chemistry.

Synthesis Analysis

The synthesis of derivatives of 2-amino-4-bromobenzamide can be achieved through iodine-catalyzed reactions, as demonstrated in the synthesis of dibenzo[b,h][1,6]naphthyridine-11-carboxamides. This process involves a domino reaction with double elimination of hydrogen bromide when reacting 2-aminobenzamides with mucobromic acid . Additionally, 2-amino-5-bromo-3-iodobenzamide, a closely related compound, can be used as a synthon for the synthesis of indoles and their derivatives through palladium-catalyzed cross-coupling reactions and subsequent heteroannulation .

Molecular Structure Analysis

The molecular structure of 2-amino-4-bromobenzamide and its derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. The hindered rotation of the C(O)–NH2 bond in these compounds results in non-equivalence of the amide protons, leading to distinct resonances in 1H-NMR spectra . The crystal structures of related compounds, such as (N-pyridylmethylene)aminobenzamides, reveal various hydrogen bonding interactions, indicating structural flexibility that could be beneficial for co-crystallization reactions .

Chemical Reactions Analysis

2-Amino-4-bromobenzamide derivatives participate in various chemical reactions, including palladium-catalyzed Sonogashira cross-coupling and heteroannulation to yield novel heterocyclic compounds . The reactivity of these compounds is influenced by the presence of the bromine atom, which can be involved in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-bromobenzamide derivatives are influenced by their molecular structure. The presence of strong intramolecular hydrogen bonds between the oxygen of the carbonyl group and the amine hydrogen is confirmed by spectroscopic studies and DFT calculations . These hydrogen bonds contribute to the stability of the molecular conformation and affect the compound's solubility and melting point. The crystal structure of these compounds can exhibit different polymorphs, as seen in the case of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which has two crystalline polymorphs with different packing arrangements .

Scientific Research Applications

  • General Use in Scientific Research

    • Field : Various, including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
    • Application Summary : 2-Amino-4-bromobenzamide is a chemical compound that is used in various areas of research . Its specific applications can vary widely depending on the field of study.
    • Methods of Application : The methods of application for 2-Amino-4-bromobenzamide can vary greatly depending on the specific research being conducted. It’s often used as a reagent or building block in chemical synthesis .
  • Study of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides

    • Field : Chemistry .
    • Application Summary : In this study, 2-Amino-4-bromobenzamide was used to investigate the hydrogen bonds in N-unsubstituted 2-aminobenzamides .
    • Methods of Application : The study used spectroscopic (1H-NMR, UV-Vis, FT-IR, and FT-Raman) and X-ray crystallographic techniques complemented with a density functional theory (DFT) method .
    • Results or Outcomes : The study confirmed the presence of strong intramolecular hydrogen bonds between oxygen and the amine hydrogen . It also revealed the ability of the amide unit of these compounds to function as a hydrogen bond donor and acceptor simultaneously .

Safety And Hazards

2-Amino-4-bromobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral and Skin Sens. 1 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXMSVAQRRUVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550026
Record name 2-Amino-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromobenzamide

CAS RN

112253-70-0
Record name 2-Amino-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromobenzamide
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromonitrobenzene (80 g, 285 mmol) in DMF (500 mL) was added copper cyanide (I) (38 g, 427 mmol) and the mixture was stirred at 100° C. for 1.5 hrs. The reaction mixture was allowed to reach room temperature and toluene (750 mL)-water (1250 mL) was added. Then, Celite (50 g) was added, and after thorough stirring, insoluble material was filtered off. The filtrate was partitioned and the organic layer was washed successively with water (500 mL), 1% aqueous ammonia (250 mL×2), water (250 mL) and saturated brine (500 mL), and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure to give a yellow solid (61.4 g) containing 2-cyano-5-bromonitrobenzene as a main component. This was dissolved in ethyl acetate (270 mL) and platinum oxide monohydrate (330 mg, 1.35 mmol) was added. The inside of the reaction container was displaced with hydrogen and the mixture was stirred under a hydrogen atmosphere for 41.5 hrs. Insoluble material was filtered off and the residue was washed with ethyl acetate (200 mL) and then with ethanol (100 mL). The filtrate was evaporated under reduced pressure, and after drying, suspended in ether (250 mL). The suspension was stirred with heating under reflux. The mixture was allowed to cool to room temperature and the insoluble material was collected by filtration to give 4-bromoanthranilic amide (40 g, 186 mmol, 65%).
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Synthesis routes and methods II

Procedure details

A solution of 2-amino-4-bromobenzoic acid (1 g, 4.63 mmol), NH4Cl (1.8 g, 32.41 mmol), TBTU (1.5 g, 4.63 mmol) and diisopropylethylamine (1.2 g, 9.26 mmol) in DMF (30 mL) was stirred at room temperature overnight. Then the mixture was adjusted to pH 8.0 with saturated Na2CO3 and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over Na2SO4 and concentrated to give the desired yellow product. MS (ESI): 215, 217 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FX Talamas, SC Abbot, S Anand… - Journal of medicinal …, 2014 - ACS Publications
… 2-Amino-4-bromobenzamide (29) was reacted with pivaloyl chloride followed by thermal ring closure under alkaline conditions to give corresponding quinazolin-4-one 30. Coupling of …
Number of citations: 39 pubs.acs.org
V Ashokkumar, J Sivamani, P Kottalavijaya, A Siva - researchgate.net
… A mixture of 2-amino-4-bromobenzamide (6) (1.5g, 6.98 mmol), 2-chloro-1,1,1-trimethoxyethane (20 ml) was refluxed for about 6 hrs. After completion of reaction precipitation formed …
Number of citations: 0 www.researchgate.net
YW Wang, L Zheng, FC Jia, YF Chen, AX Wu - Tetrahedron, 2019 - Elsevier
An efficient and practical isatin-based oxidative domino protocol has been developed for the facile synthesis of 2-aminobenzamides and 2-aminobenzoates. The robust nature of this …
Number of citations: 13 www.sciencedirect.com
X Ma, M Lu - Journal of Chemical Research, 2011 - journals.sagepub.com
An improved method for the selective hydration of nitriles to amides employing N,N-disubstituted hydroxylamine is described leading to a reduction in reaction time and improved yield. …
Number of citations: 2 journals.sagepub.com

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